4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide
Description
4-Bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene ring substituted with a bromine atom at position 4 and a carboxamide group at position 2. The carboxamide moiety is linked to a hydroxyethyl chain bearing a 1-methylindole group. This compound combines structural motifs (thiophene, indole, and bromine) associated with diverse pharmacological activities, including antimicrobial and antitumor properties . Its design aligns with trends in heterocyclic drug development, where carboxamide scaffolds are prioritized for their synthetic versatility and bioactivity .
Properties
IUPAC Name |
4-bromo-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-19-8-12(11-4-2-3-5-13(11)19)14(20)7-18-16(21)15-6-10(17)9-22-15/h2-6,8-9,14,20H,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUPBKVNODVMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CS3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps. One common approach starts with the bromination of thiophene-2-carboxamide to introduce the bromine atom. This is followed by the coupling of the brominated thiophene with an indole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted thiophene derivatives .
Scientific Research Applications
4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes involving indole derivatives.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, potentially modulating their activity. The bromine atom and thiophene ring may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Bromine Position : The target compound’s bromine at position 4 on the thiophene ring distinguishes it from analogues with bromine at position 3 (e.g., ) or 5 (e.g., ). Positional differences may influence electronic properties and target binding.
- Hydroxyethyl Group : Unique to the target, this group may enhance solubility or hydrogen-bonding capacity compared to unsubstituted ethyl chains (e.g., ).
Biological Activity
4-Bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide is a synthetic compound belonging to the class of indole derivatives. This class is recognized for its notable biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide is . The compound features a bromine atom, an indole moiety, and a thiophene ring, which contribute to its biological activities.
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies show that derivatives with similar structures have MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity .
- Biofilm Inhibition : These compounds also demonstrate the ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of indole derivatives has been extensively studied. The compound is believed to interact with specific molecular targets involved in cancer cell proliferation and apoptosis.
Study 1: Antimicrobial Evaluation
In a comparative study involving various indole derivatives, the compound was tested against multiple bacterial strains. Results indicated a strong correlation between structural features and antimicrobial efficacy. The study highlighted that modifications in the thiophene ring significantly influenced the biological activity.
| Compound | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| 4-Bromo-N-(...) | 0.22 | 75 |
| Ciprofloxacin | 0.5 | 60 |
Study 2: Anticancer Potential
Another research initiative focused on the anticancer properties of indole derivatives similar to this compound. The study found that certain modifications could enhance cytotoxicity against breast cancer cell lines, suggesting that further research into this specific compound could yield valuable insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
